![molecular formula C15H24O3 B600044 [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one CAS No. 141411-00-9](/img/no-structure.png)

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

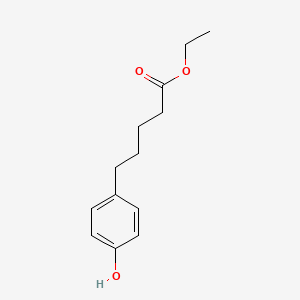

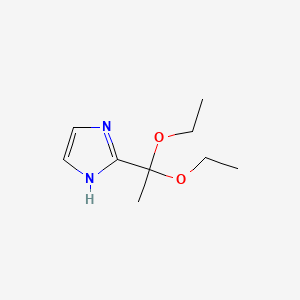

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.354. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

The synthesis and structural analysis of related compounds offer insights into the versatility and complexity of these molecules. For example, the X-ray crystallographic determination of 7-(1-acetoxy-1-methylethyl)-4a-methyl-octahydro-2(3H)-naphthalenone revealed its orthorhombic crystal structure, providing a foundation for further chemical manipulation and application in various fields (Głowiak, Hebda, & Szykuła, 1989).

Chemical Reactions and Transformations

The compound's potential for chemical transformations is illustrated by the synthesis and photochemistry of related structures. For instance, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate explores the reactivity under light, leading to various products depending on the solvent and conditions, highlighting the compound's utility in synthetic organic chemistry (Plíštil et al., 2006).

Biological Applications

Research into derivatives of the compound has shown potential for biological applications. One study on sesquiterpenoids from Tithonia diversifolia indicated possible cancer chemopreventive activity, showcasing how modifications of the core structure could lead to significant biological effects (Gu et al., 2002).

Mechanism of Action

Target of Action

The target of a compound is typically a protein, such as an enzyme or receptor, that the compound interacts with to exert its effects. The specific target depends on the structure of the compound and its chemical properties .

Mode of Action

The compound can interact with its target in various ways. For example, it may bind to a receptor on the cell surface or inside the cell, triggering a change in the receptor’s shape and activating or inhibiting its function .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, it may alter the activity of enzymes, leading to changes in the production or breakdown of certain molecules within the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated. These properties can affect the compound’s bioavailability, or the amount of the compound that reaches its target .

Result of Action

The effects of the compound’s action at the molecular and cellular level can lead to changes in cell function or behavior. These effects can be beneficial, as in the case of a therapeutic drug, or harmful, as in the case of a toxic substance .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one' involves the conversion of a starting material to the final product through a series of chemical reactions. The key steps in the pathway include the protection of a hydroxyl group, formation of a cyclic intermediate, and reduction of a carbonyl group.", "Starting Materials": ["4-methylcyclohexanone", "acetic anhydride", "sodium acetate", "sodium borohydride", "methanol", "hydrochloric acid"], "Reaction": ["Step 1: Protection of the hydroxyl group by reacting 4-methylcyclohexanone with acetic anhydride in the presence of sodium acetate to form the acetylated intermediate.", "Step 2: Formation of a cyclic intermediate by reacting the acetylated intermediate with hydrochloric acid to form the corresponding hydrochloride salt. The salt is then treated with sodium borohydride in methanol to reduce the carbonyl group and form the final product, '[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one'."] } | |

CAS RN |

141411-00-9 |

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.354 |

IUPAC Name |

[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate |

InChI |

InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1 |

InChI Key |

GMKVTHVOBSXAST-IKVITTDRSA-N |

SMILES |

CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)